Nonane serves as a reaction medium in organic synthesis due to its inertness towards many common reagents. Its hydrophobic nature (repels water) makes it suitable for reactions involving water-sensitive compounds. Additionally, its relatively low boiling point (151 °C) allows for easy product isolation through distillation .
Nonane acts as a non-polar solvent, readily dissolving non-polar and slightly polar compounds. This property makes it valuable for:
Due to its well-defined chemical structure and predictable behavior, nonane is used as a reference standard in various chromatographic techniques, including:
Nonane's chemical stability and volatility make it a suitable model compound for studying various environmental processes, such as:
Nonane itself is a subject of ongoing research, focusing on understanding its:
Nonane is a linear alkane hydrocarbon with the chemical formula . It is a colorless, flammable liquid primarily found in petroleum distillates, particularly kerosene. Nonane has a gasoline-like odor and is insoluble in water, making it a suitable solvent for hydrophobic substances. The compound can exist in various structural forms, with 35 known isomers, and its substituent form is referred to as nonyl. Its cycloalkane counterpart is cyclononane () .
Nonane is a flammable liquid with a low flash point (31 °C), posing a fire hazard []. It can also cause irritation to the skin and respiratory system upon contact or inhalation []. When handling nonane, proper safety protocols for flammable liquids should be followed [].
Nonane undergoes typical combustion reactions characteristic of alkanes. In the presence of sufficient oxygen, it combusts to produce carbon dioxide and water:
Incomplete combustion can yield carbon monoxide as a byproduct . Additionally, nonane can be synthesized through hydrogenation of nonene (), where hydrogen gas is added to the alkene .
Nonane can be synthesized through several methods:
Nonane has various applications across different industries:
Research on nonane's interactions primarily focuses on its physical and chemical properties rather than extensive biological interactions. Studies have shown that nonane can penetrate narrow micropores, making it useful in evaluating microporosity in materials . Its volatility also suggests potential applications in fragrance formulations and as a carrier for other active ingredients.
Nonane belongs to the alkane family and shares similarities with other hydrocarbons. Here are some comparable compounds along with their unique characteristics:
Compound | Formula | Unique Features |
---|---|---|
Decane | Longer chain alkane; higher boiling point | |
Octane | Shorter chain; commonly used as a fuel standard | |
Nonene | Alkene; contains a double bond, making it reactive | |
Cyclononane | Cyclic structure; different physical properties |
Nonane's uniqueness lies in its specific chain length and structure, which provide distinct physical properties such as boiling point and solubility characteristics compared to its structural analogs .
The conformational landscape of nonane is governed by rotations around its eight carbon-carbon single bonds, which generate distinct staggered and eclipsed conformers. Each torsional angle contributes to the molecule’s potential energy through steric and electronic interactions. The energy profile for these rotations can be modeled using molecular mechanics, where the torsion energy $$ E{\text{tors}} $$ is expressed as:
$$
E{\text{tors}} = \sum{n=1}^{6} \frac{Vn}{2} \left(1 + \cos(n\phi - \gamma)\right)
$$
Here, $$ V_n $$ represents the rotational barrier for each periodicity $$ n $$, $$ \phi $$ is the dihedral angle, and $$ \gamma $$ is the phase offset [2]. For nonane, the gauche interactions between methylene groups dominate low-energy conformers, while eclipsed configurations exhibit higher strain due to van der Waals repulsions [1]. Variable-temperature NMR studies on bicyclononane derivatives have shown that rotation barriers for aryl-substituted nonanes can exceed 16 kcal/mol, highlighting the sensitivity of conformational stability to substituent effects [4] [5].
Nonane exhibits 35 structural isomers, distinguished by the arrangement of its carbon skeleton (Table 1). These isomers range from the linear n-nonane to highly branched derivatives like 2,2,3,3-tetramethylpentane. Branching reduces surface area and van der Waals interactions, leading to lower boiling points and altered physicochemical properties. For instance, 2-methyloctane boils at 142°C, whereas n-nonane boils at 150.8°C. Graph-theoretical representations of these isomers reveal distinct connectivity patterns, which correlate with their thermodynamic stability [1].
Table 1: Representative Isomers of Nonane
Isomer Name | Branching Pattern | Boiling Point (°C) |
---|---|---|
n-Nonane | Linear chain | 150.8 |
2-Methyloctane | Single methyl branch | 142.0 |
3-Ethylheptane | Ethyl branch | 145.5 |
2,2,3-Trimethylhexane | Multiple branches | 136.2 |
Graph theory provides a mathematical framework to quantify structural differences among nonane isomers. By representing each isomer as a graph (vertices = carbon atoms, edges = bonds), eigenvalues of the adjacency matrix encode topological features such as branching and symmetry. For example, the spectral gap—the difference between the first and second eigenvalues—correlates with isomer stability: branched isomers exhibit larger spectral gaps due to reduced electron delocalization [1]. This approach enables rapid classification of isomers and prediction of properties like melting points without experimental data.
The physical properties of nonane isomers are intricately linked to their molecular architecture. Linear isomers exhibit higher densities and boiling points due to efficient molecular packing, whereas branched isomers display lower viscosities and melting points. Computational studies using density functional theory (DFT) reveal that branched isomers are thermodynamically more stable by 1–3 kcal/mol compared to their linear counterparts, a result of reduced torsional strain and steric hindrance [1] [4]. These insights are critical for designing hydrocarbon fuels with tailored combustion characteristics.
Modern computational methods, including DLPNO-CCSD(T1)/CBS and r2SCAN-3c, have been employed to predict conformational energies and isomer stability with near-chemical accuracy [1]. For nonane, composite DFT methods like B97-3c achieve mean absolute errors of <0.5 kcal/mol relative to high-level wavefunction benchmarks. Molecular dynamics simulations further elucidate how branching influences diffusion coefficients and solvation behavior. Semiempirical methods such as GFN-FF offer a balance between accuracy and computational cost, enabling large-scale screening of isomer libraries [1] [5].
Flammable;Irritant;Health Hazard;Environmental Hazard